Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is an organic compound characterized by a bicyclic structure containing an oxygen atom. This compound is notable for its unique structural features, which include a fused ring system that imparts significant strain and reactivity. It is used in various chemical synthesis applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to achieve the cycloaddition of alkenes, forming the bicyclic structure. The reaction conditions often require the use of a mercury lamp and specialized glassware to facilitate the photochemical reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires careful control of reaction parameters such as light intensity, temperature, and reaction time to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or aldehyde derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique structural features.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its ability to undergo various chemical transformations due to the strain in its bicyclic structure. This strain makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-oxabicyclo[2.1.1]hexane-4-carboxaldehyde, 1-methyl-
Uniqueness
Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its ester functional group, which imparts different reactivity and properties compared to its acid and aldehyde counterparts. This uniqueness makes it valuable in specific synthetic applications where the ester functionality is required .
Properties
IUPAC Name |
methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)7-2-5(3-7)10-4-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCAGTNDSQFPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.